Zaragozic acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
C39H54O13 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
4,7-dihydroxy-1-(4-hydroxy-3,5-dimethyl-8-phenyloct-7-enyl)-6-tetradeca-6,12-dienoyloxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C39H54O13/c1-4-5-6-7-8-9-10-11-12-13-17-23-29(40)50-32-31(42)37(51-33(34(43)44)38(49,35(45)46)39(32,52-37)36(47)48)25-24-27(3)30(41)26(2)19-18-22-28-20-15-14-16-21-28/h4-5,10-11,14-16,18,20-22,26-27,30-33,41-42,49H,6-9,12-13,17,19,23-25H2,1-3H3,(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
VFZAKIFLDMCTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCC=CCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCC(C)C(C(C)CC=CC3=CC=CC=C3)O)O |
Origin of Product |
United States |
Historical Context and Discovery of Zaragozic Acids
Independent Discovery Initiatives and Screening Programs
The development of zaragozic acids emerged from parallel research efforts undertaken by different pharmaceutical companies in the early 1990s. Scientists at Merck and Glaxo (now GSK) independently initiated screening programs focused on identifying inhibitors of squalene (B77637) synthase researchgate.netnih.govpsu.edu. These programs involved the cultivation and analysis of numerous fungal species to uncover novel compounds with potential therapeutic applications, particularly in managing cholesterol levels psu.eduagscientific.combioaustralis.comblogspot.commsu.eduuniscience.co.kr. The parallel nature of these discoveries highlights a shared scientific objective to target the sterol biosynthesis pathway through natural product discovery researchgate.netnih.govresearchgate.net.
Initial Isolation and Characterization from Fungal Sources
The initial isolation and characterization of zaragozic acids involved the fermentation of specific fungal strains, followed by the extraction and purification of the active metabolites. These compounds were found to possess a unique bicyclic core structure, a 4,8-dioxabicyclo[3.2.1]octane system, which is central to their biological activity wikipedia.orgebi.ac.uk.
The first characterized zaragozic acids, namely A, B, and C, were isolated from fungal cultures. Zaragozic acid A was obtained from an unidentified sterile fungal culture, while zaragozic acids B and C were isolated from Sporormiella intermedia and Leptodontium elatius, respectively researchgate.netwikipedia.orgebi.ac.ukglpbio.comresearchgate.netpnas.org. Further investigations revealed that other fungal species also produce members of this family. Zaragozic acids D and D2 were identified from Amauroascus niger wikipedia.org. Additionally, fungi belonging to the genera Curvularia, Exserohilum, and Setosphaeria have been identified as producers of this compound A agscientific.combioaustralis.comuniscience.co.krtoku-e.com. The discovery of squalestatins, closely related compounds, was made from Phoma sp. C2932 nih.gov. Generally, the fungal producers belong to the Ascomycotina, their anamorphic states, or sterile organisms with ascomycete affinities researchgate.net.
Fungal Producers and Geographic Origins
The isolation of zaragozic acids has been associated with a diverse range of fungal species, often collected from various geographical locations. While specific origins for some initial isolates are noted, broader studies suggest that the production of these compounds is distributed across numerous fungal taxa.
| Fungal Producer | Geographic Origin / Source Details | This compound Type(s) Isolated | References |
| Unidentified sterile fungus | Collected from the Jalón River, Zaragoza, Spain (ATCC 20986) | A | wikipedia.organnualreviews.org |
| Sporormiella intermedia | Not specified | B | researchgate.netwikipedia.orgebi.ac.ukglpbio.comresearchgate.netpnas.org |
| Leptodontium elatius | Not specified | C | researchgate.netwikipedia.orgebi.ac.ukglpbio.comresearchgate.netpnas.org |
| Amauroascus niger | Not specified | D, D2 | wikipedia.org |
| Phoma sp. C2932 | Not specified | Squalestatins | nih.gov |
| Genera Curvularia, Exserohilum, Setosphaeria | Not specified | A | agscientific.combioaustralis.comuniscience.co.krtoku-e.com |
| Exserohilum khartoumense | Not specified | A | nih.gov |
| Delitschia confertospora | Dung of a dassie (Procavia sp.) collected in Namibia | Not specified | cabidigitallibrary.org |
It is noteworthy that in instances where compounds have been found in multiple species, a clear geographic correlation among the producing strains has not always been observed, suggesting a wide distribution of the biosynthetic machinery for these compounds researchgate.net.
Naming Conventions and Synonyms (e.g., Squalestatins)
The nomenclature for this class of compounds reflects the independent discovery efforts. The term "zaragozic acids" was coined by Merck scientists, deriving its name from the Spanish city of Zaragoza, the location where the initial fungal isolate was collected blogspot.comannualreviews.org. Concurrently, researchers at Glaxo identified similar compounds and named them "squalestatins" msu.eduannualreviews.org. These two families of natural products were found to be structurally related and possess similar biological activities, particularly as potent inhibitors of squalene synthase researchgate.netnih.govpsu.eduresearchgate.net.
Several synonyms and related names are associated with the this compound family, with this compound A being commonly referred to as Squalestatin 1 or L-694,599 agscientific.comuniscience.co.krwikipedia.orgnih.govmedchemexpress.comsigmaaldrich.comcaymanchem.com. The trisodium (B8492382) salt form of this compound A is also frequently used and cataloged sigmaaldrich.comchemicalbook.comsigmaaldrich.com.
| Primary Name | Common Synonyms / Related Names | References |
| This compound A | Squalestatin 1, L-694,599, Squalestatin S1, GR-105155X, L-694599 | agscientific.comuniscience.co.krwikipedia.orgnih.govmedchemexpress.comsigmaaldrich.comcaymanchem.comidrblab.netmetabolomicsworkbench.orgnih.gov |
| This compound B | Not specified | researchgate.netwikipedia.orgebi.ac.ukglpbio.comresearchgate.netpnas.org |
| This compound C | L-697,350 | researchgate.netwikipedia.orgebi.ac.ukglpbio.comresearchgate.netpnas.orgbiocat.com |
| This compound D/D2 | Not specified | wikipedia.org |
| Squalestatin S3 | Not specified | metabolomicsworkbench.org |
| This compound A Trisodium Salt | Not specified | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
Structural Elucidation and Chemical Architecture of Zaragozic Acids
Defining the Bicyclic Core Structure
At the heart of every zaragozic acid molecule lies a complex and highly oxygenated bicyclic core. This central scaffold is the defining feature of this class of natural products.
The core structure of zaragozic acids is a novel 2,8-dioxobicyclo[3.2.1]octane system. nih.govpnas.org This bicyclic framework is further distinguished by the presence of three carboxylic acid groups at positions 3, 4, and 5, and hydroxyl groups at positions 4, 6, and 7. nih.govdrugfuture.com This densely functionalized core, formally known as 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid, provides the foundational structure upon which the diversity of the this compound family is built. nih.govdrugfuture.comblogspot.com The unique arrangement of stereogenic centers and functional groups within this core presents a significant challenge for chemical synthesis. acs.org
Variations in Side Chains and Homologs
While all zaragozic acids share the same bicyclic core, they exhibit structural diversity through variations in two side chains attached to this central scaffold. nih.govnih.gov These differences in the side chains give rise to the various homologs of this compound, such as this compound A, B, and C. nih.gov
The structural variations among the different zaragozic acids are found in the alkyl side chain at position C1 and the acyl side chain at position C6 of the bicyclic core. nih.govnih.govdrugfuture.com For instance, zaragozic acids A, B, and C, while possessing the identical core structure, are distinguished by the specific nature of their C1-alkyl and C6-acyl appendages. nih.gov The systematic modification of these side chains has been a key area of research to explore structure-activity relationships. nih.gov
Below is an interactive table detailing the side chain variations for some of the characterized zaragozic acids.
Table 1: Side Chain Variations in Zaragozic Acids
| This compound | C1-Alkyl Side Chain | C6-Acyl Side Chain |
| A | (4S,5R)-4-(Acetyloxy)-5-methyl-3-methylidene-6-phenylhexyl | (2E,4S,6S)-4,6-dimethyloct-2-enoyl |
| B | Not specified in the provided context | Not specified in the provided context |
| C | Not specified in the provided context | Not specified in the provided context |
Data for this compound A is derived from its IUPAC name. Specific side chain structures for Zaragozic Acids B and C require further detailed structural data not available in the immediate search results.
Absolute and Relative Stereochemistry
The this compound core contains a number of stereogenic centers, leading to a complex three-dimensional structure. acs.org The precise arrangement of these centers, known as the absolute and relative stereochemistry, is crucial for the biological activity of the molecule. The determination of the absolute stereochemistry of these complex molecules has been a significant achievement in natural product chemistry. drugfuture.com
Spectroscopic and Analytical Methods for Structural Characterization
The elucidation of the complex structure of zaragozic acids was made possible through the application of a combination of advanced spectroscopic and analytical techniques. nih.gov These methods provided the necessary data to piece together the connectivity and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural characterization of zaragozic acids. pnas.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), were instrumental in determining the intricate framework and the attachment points of the side chains. pnas.org These NMR experiments provided crucial information about the connectivity of atoms within the molecule, ultimately leading to the complete structural assignment.
Mass Spectrometry (MS)
Mass spectrometry was a pivotal technique in the initial characterization of the zaragozic acids, providing fundamental data on their molecular weight and elemental composition. High-resolution mass spectrometry, in conjunction with ¹³C NMR evidence, was employed to establish the molecular formulae for zaragozic acids A, B, and C. nih.gov This technique supplied the precise mass of the molecules, which, when combined with other spectroscopic data, allowed researchers to piece together the chemical architecture of these complex natural products. nih.gov
The analysis also extended to derivatives of the compounds. For instance, the nature of the acyloxy side chain was independently confirmed through the mass spectrometry analysis of the fatty acid methyl ester component formed after derivatization. nih.gov This approach helped to independently verify parts of the structure deduced from NMR studies.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound A | C₃₅H₄₆O₁₄ | 690.73 |
| This compound B | C₃₅H₄₄O₁₄ | 688.71 |
| This compound C | C₃₇H₄₈O₁₄ | 716.76 |
X-ray Crystallography of Co-Crystals
X-ray crystallography of a co-crystal provides definitive, three-dimensional structural information of a ligand bound within the active site of its biological target, such as an enzyme. This technique is invaluable for understanding the precise molecular interactions that govern binding and inhibition. In the context of this compound, a co-crystal structure would involve crystallizing the compound together with its target enzyme, squalene (B77637) synthase.
Biosynthesis of Zaragozic Acids
Polyketide Synthase (PKS) Pathway Elucidation
The biosynthesis of zaragozic acids is a complex process that originates from the convergence of primary metabolic pathways to assemble a unique chemical scaffold. At the heart of this process lies a highly reducing polyketide synthase (HRPKS), which orchestrates the initial steps of carbon chain assembly.
Precursor Incorporation and Metabolic Origin
The molecular backbone of zaragozic acids is constructed from a variety of simple metabolic precursors. Isotopic labeling studies have been instrumental in deciphering the origins of the carbon atoms that constitute the zaragozic acid structure. The core framework is primarily derived from acetate (B1210297) units, a common building block in polyketide synthesis. researchgate.net
Further structural diversity is introduced through the incorporation of other metabolic components. The methyl groups found on the side chains are contributed by S-adenosyl methionine (SAM), highlighting the role of methyltransferases in the biosynthetic machinery. researchgate.net A succinate (B1194679) molecule is also integrated into the structure, contributing a four-carbon unit. researchgate.net A key and somewhat unusual feature of this compound biosynthesis is the utilization of a benzoic acid starter unit, which initiates the polyketide chain synthesis. researchgate.netnih.gov This benzoic acid itself is derived from the amino acid phenylalanine. nih.gov
A summary of the metabolic precursors for this compound biosynthesis is presented in the table below.
| Precursor | Incorporated Unit | Metabolic Origin |
| Acetyl-CoA | Acetate units | Fatty acid metabolism |
| S-adenosyl methionine (SAM) | Methyl groups | One-carbon metabolism |
| Succinyl-CoA | Succinate unit | Citric acid cycle |
| Phenylalanine | Benzoic acid starter unit | Shikimate pathway |
Role of Highly Reducing Polyketide Synthase (HRPKS)
The initial assembly of the polyketide chain is catalyzed by a Type I highly reducing polyketide synthase (HRPKS). nih.gov These large, multifunctional enzymes are organized into distinct domains, each responsible for a specific catalytic step. In the case of this compound A biosynthesis, the HRPKS is designated as Clz14. nih.gov
The typical domains found in an HRPKS include:
Ketosynthase (KS): Catalyzes the condensation of the growing polyketide chain with an extender unit.
Acyltransferase (AT): Selects and loads the starter and extender units onto the acyl carrier protein.
Dehydratase (DH): Removes a water molecule from the growing chain, introducing a double bond.
Methyltransferase (MT): Adds a methyl group from SAM.
Enoylreductase (ER): Reduces a double bond.
Ketoreductase (KR): Reduces a keto group to a hydroxyl group.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the various catalytic domains. nih.gov
The HRPKS in this compound biosynthesis is responsible for the iterative condensation of acetate units, following the priming with a benzoic acid starter unit. The precise sequence and selective utilization of its reducing domains (KR, DH, and ER) at each elongation step dictates the specific pattern of reduction and methylation along the polyketide backbone. nih.gov
Enzymatic Steps and Intermediates
Following the initial polyketide chain assembly by the HRPKS, a series of enzymatic transformations occur, leading to the formation of key intermediates that are crucial for the construction of the characteristic this compound core.
Alkyl Citrate (B86180) Intermediates
A central theme in the biosynthesis of zaragozic acids is the formation of alkyl citrate intermediates. researchgate.netwikipedia.orgnih.gov These molecules are formed through the condensation of the HRPKS-derived polyketide with oxaloacetate, a key intermediate in the citric acid cycle. This reaction effectively links the polyketide pathway with central carbon metabolism. The resulting alkyl citrate structure contains the foundational elements that will ultimately be sculpted into the complex bicyclic core of the zaragozic acids.
Benzoyl-Primed Tricarboxylic Acid Intermediate
Reconstitution of the initial steps of the this compound A biosynthetic pathway has led to the identification of a key benzoyl-primed tricarboxylic acid intermediate. nih.gov This intermediate is the product of the initial enzymatic cascade and serves as a crucial precursor for the subsequent oxidative cyclization reactions that form the bicyclic core. Its formation confirms the direct involvement of the benzoic acid starter unit in the assembly of the this compound scaffold. nih.gov
Involvement of Citrate Synthase and Hydrolase
The formation of the benzoyl-primed tricarboxylic acid intermediate is a multi-step process that requires the coordinated action of at least three enzymes. nih.gov Following the synthesis of the polyketide chain by the HRPKS (Clz14), a specialized citrate synthase (Clz17) catalyzes the condensation of the completed polyketide with oxaloacetate. nih.gov This reaction is analogous to the first step of the citric acid cycle, where citrate synthase condenses acetyl-CoA with oxaloacetate to form citrate. However, in this case, the enzyme utilizes the much larger and more complex polyketide as its substrate.
The final step in the formation of this key intermediate is a hydrolysis reaction, mediated by a hydrolase . nih.gov This enzyme is responsible for releasing the tricarboxylic acid product from the HRPKS, making it available for the subsequent tailoring enzymes that will complete the biosynthesis of the this compound molecule. The concerted action of the HRPKS, citrate synthase, and hydrolase represents a remarkable example of enzymatic collaboration in the construction of a complex natural product. nih.gov
Directed Biosynthesis Approaches
Directed biosynthesis is a technique used to generate novel analogues of a natural product by feeding structurally modified precursors to the producing organism. This approach leverages the natural biosynthetic machinery of the organism, which may incorporate the unnatural starter units in place of the natural ones, leading to the production of new compounds. In the case of zaragozic acids, this method has been successfully employed to create a variety of analogues of this compound A. nih.govnih.gov
Research conducted with an unidentified sterile fungus, a known producer of this compound A, demonstrated its capability to incorporate exogenously supplied aromatic carboxylic acids into the this compound structure. nih.gov The natural biosynthesis of this compound A utilizes benzoic acid as a starter unit for one of its acyl side chains. wikipedia.org By substituting benzoic acid with various analogues in the fermentation medium, scientists were able to induce the fungus to produce a range of novel this compound A derivatives. nih.gov
The precursors fed to the fungal culture included thiophenecarboxylic acids, furoic acid, and various fluorinated benzoic acids. nih.gov The producing fungus processed these precursors and attached them to the C-1 alkyl side chain of the this compound core, effectively replacing the phenyl group of the natural this compound A. nih.gov All the new analogues generated through this directed biosynthesis approach were found to retain potent inhibitory activity against squalene (B77637) synthase, with inhibitory concentrations in the picomolar range. nih.gov
| Exogenously Supplied Precursor | Resulting Group at C-1 Alkyl Side Chain |
|---|---|
| 2-Thiophenecarboxylic acid | 2-Thiophenyl |
| 3-Thiophenecarboxylic acid | 3-Thiophenyl |
| 2-Furoic acid | 2-Furyl |
| 2-Fluorobenzoic acid | o-Fluorophenyl |
| 3-Fluorobenzoic acid | m-Fluorophenyl |
| 4-Fluorobenzoic acid | p-Fluorophenyl |
Genetic Cluster Identification and Engineering for Production
The biosynthesis of zaragozic acids is orchestrated by a series of genes organized in a biosynthetic gene cluster (BGC). The identification and manipulation of this BGC are crucial for understanding the biosynthetic pathway and for engineering the production of these complex molecules. This compound A is also known as squalestatin S1, and research into its biosynthesis has led to the successful identification and characterization of the corresponding gene cluster. rsc.orgnih.gov
The BGC responsible for squalestatin S1 (this compound A) production was first identified through full genome sequencing of two producing fungi: Phoma sp. C2932 and an unidentified fungus, MF5453. rsc.org The identified cluster in MF5453 spans approximately 50 kilobases and contains 22 contiguous genes. rsc.orgnih.gov This cluster contains two highly-reducing polyketide synthase (HRPKS) genes, which are responsible for the synthesis of the two polyketide-derived side chains of the molecule. rsc.org Further investigation through a gene knockout experiment, specifically targeting one of the PKS genes in the cluster, resulted in the loss of squalestatin S1 production, confirming the direct involvement of the cluster in its biosynthesis. rsc.org
Subsequent research led to the identification of a nearly identical gene cluster, named the clz cluster, in the fungal pathogen Curvularia lunata. nih.gov This discovery highlighted the conservation of the this compound biosynthetic pathway across different fungal species.
Genetic engineering efforts have focused on both understanding the function of individual genes and on the heterologous production of this compound-related compounds. In one approach, an acyltransferase gene (MfM4) from the identified cluster was expressed in E. coli. The resulting protein was shown to be responsible for the final step in the biosynthesis, which involves attaching the acyl side chain to the this compound core. rsc.org This enzyme exhibited broad substrate selectivity, which was exploited for the in vitro synthesis of novel squalestatin analogues. rsc.orgbris.ac.uk
Another significant engineering achievement involved the heterologous expression of a minimal set of genes from the clz cluster in the fungus Aspergillus nidulans. nih.gov By introducing only three genes—encoding a highly reducing polyketide synthase (HRPKS), a citrate synthase, and a hydrolase—researchers were able to successfully produce a key benzoyl-primed tricarboxylic acid intermediate of the this compound A biosynthetic pathway. nih.govacs.org This demonstrated that a complex intermediate of the pathway could be generated in a heterologous host with a limited number of biosynthetic genes, opening avenues for the engineered production of this compound precursors and analogues. nih.gov
| Gene (from C. lunata cluster) | Putative Function | Role in Biosynthesis |
|---|---|---|
| clz14 (HRPKS) | Highly-Reducing Polyketide Synthase | Synthesizes the benzoyl-containing polyketide arm. nih.gov |
| clz17 | Citrate Synthase Homolog | Connects the polyketide chain with oxaloacetate to form the tricarboxylic acid unit. nih.gov |
| clz11 | α/β Hydrolase | Involved in the release of the tricarboxylic acid product from the PKS. nih.gov |
| clz2 (HRPKS) | Highly-Reducing Polyketide Synthase | Believed to synthesize the tetraketide side chain. rsc.orgnih.gov |
| clz6 | Acyltransferase | Catalyzes the transfer of the tetraketide product to the hydroxyl group of the core. nih.gov |
| mfr1, mfr2 | Oxygenases | Catalyze a series of six consecutive oxidations to form the bicyclic core. nih.gov |
Mechanism of Action at the Molecular and Enzymatic Levels
Squalene (B77637) Synthase (SQS) as Primary Target
Squalene synthase (SQS) catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. wikipedia.orgbritannica.com Zaragozic acids are exceptionally potent inhibitors of this enzyme. researchgate.netnih.gov
Inhibition Kinetics and Affinity
Zaragozic acids are potent competitive inhibitors of squalene synthase. nih.govpnas.org This means they bind to the active site of the enzyme, directly competing with the natural substrate, farnesyl pyrophosphate (FPP). nih.gov The high affinity of zaragozic acids for SQS is reflected in their remarkably low inhibition constant (Kᵢ) values, which are in the picomolar range. For instance, zaragozic acids A, B, and C have been shown to inhibit rat liver squalene synthase with apparent Kᵢ values of 78 pM, 29 pM, and 45 pM, respectively. nih.govpnas.orgresearchgate.net This strong binding indicates a highly effective and specific interaction with the enzyme's active site. Some studies also suggest that the interaction involves mechanism-based irreversible inactivation following the initial competitive binding. nih.gov
Table 1: Apparent Kᵢ Values of Zaragozic Acids for Rat Liver Squalene Synthase
| Zaragozic Acid | Apparent Kᵢ (pM) |
|---|---|
| This compound A | 78 nih.govpnas.orgresearchgate.net |
| This compound B | 29 nih.govpnas.orgresearchgate.net |
Mimicry of Substrate and Reaction Intermediates
The potent inhibitory activity of zaragozic acids stems from their structural similarity to the substrates and intermediates of the SQS-catalyzed reaction. pnas.org Specifically, the core structure of this compound is thought to mimic presqualene pyrophosphate (PSPP), a key reaction intermediate formed from the condensation of two FPP molecules. pnas.orgmdpi.com This mimicry allows this compound to fit snugly into the active site of SQS, preventing the binding of the actual substrates and halting the catalytic process. nih.govpnas.org
Conformational Changes Induced by this compound Binding
The binding of this compound A to human squalene synthase induces localized conformational changes within the enzyme's active site. nih.govresearchgate.netnih.gov These structural alterations are a key aspect of the inhibitory mechanism. The binding of the inhibitor causes a shift in the arrangement of amino acid residues in the substrate-binding site, effectively locking the enzyme in an inactive state. nih.govresearchgate.net This induced-fit mechanism enhances the binding affinity and contributes to the potent inhibition observed.
Structural Basis of SQS-Zaragozic Acid Interactions
The high-affinity binding of this compound to the SQS active site is stabilized by a network of specific molecular interactions. nih.gov X-ray crystallography studies have revealed that the interaction is mediated by numerous hydrogen bonds between the functional groups of the this compound molecule and the amino acid residues of the enzyme. nih.gov The polyacidic nature of the this compound core plays a crucial role in establishing these strong binding interactions. nih.gov The C-6 acyl group of this compound A has also been observed to extend into the cofactor binding cavity, further contributing to the inhibitory effect. nih.govresearchgate.netnih.gov
Inhibition of Other Isoprenoid Pathway Enzymes
While squalene synthase is the primary target of zaragozic acids, these compounds have also been shown to inhibit other enzymes within the isoprenoid pathway, albeit generally with lower potency. wikipedia.org
Farnesyl-Protein Transferase (FPTase) Inhibition
Zaragozic acids have been found to be inhibitors of farnesyl-protein transferase (FPTase). wikipedia.orgacs.org This enzyme is responsible for the farnesylation of proteins, a critical post-translational modification for proteins such as Ras, which is implicated in cell growth and proliferation. acs.org this compound D, for example, inhibits bovine FPTase with an IC₅₀ value of 100 nM. medchemexpress.com Similarly, this compound D3 was found to inhibit FPTase with an IC₅₀ of 0.60 µM. nih.gov While the inhibition of FPTase is less potent than that of SQS, it demonstrates that the activity of zaragozic acids is not strictly limited to a single enzyme in the isoprenoid pathway. acs.orgmedchemexpress.cn
Table 2: IC₅₀ Values of Zaragozic Acids for Farnesyl-Protein Transferase
| This compound | Enzyme Source | IC₅₀ |
|---|---|---|
| This compound D | Bovine FPTase | 100 nM medchemexpress.com |
Geranylgeranyl Transferase Type I (GGTase I) Inhibition
While Zaragozic acids are most renowned for their potent, picomolar inhibition of squalene synthase, research has also demonstrated their activity against other enzymes within the isoprenoid biosynthetic pathway, including Geranylgeranyl Transferase Type I (GGTase-I). nih.gov This enzyme is responsible for the post-translational modification of various proteins by attaching a 20-carbon geranylgeranyl lipid moiety, a process crucial for the proper localization and function of key signaling proteins like RhoA, Rac, and Rab.
Detailed research into novel variants, such as this compound D3, has elucidated this secondary inhibitory capability. Studies on this compound D3 and the related compound F-10863B, isolated from the fungus Mollisia sp. SANK 10294, confirmed their inhibitory action on GGTase-I. nih.gov This inhibition occurred at concentrations similar to those required for the inhibition of a related enzyme, farnesyl-protein transferase. nih.gov
The inhibitory concentrations for these compounds against the prenyltransferases are notably higher than those observed for their primary target, squalene synthase. For instance, this compound D3 and F-10863B inhibited farnesyl-protein transferase with IC50 values of 0.60 µM and 3.7 µM, respectively, and showed similar activity against GGTase-I. nih.gov This contrasts sharply with the picomolar affinity Zaragozic acids exhibit for squalene synthase, indicating that GGTase-I inhibition is a less potent, secondary mechanism of action. nih.gov
Table 1: Inhibitory Activity of this compound Derivatives
This table summarizes the reported inhibitory concentrations (IC50) of specific this compound compounds against farnesyl-protein transferase, with similar concentrations noted for GGTase-I activity. nih.gov
| Compound | Enzyme Target | IC50 (µM) |
| This compound D3 | Farnesyl-protein transferase | 0.60 |
| F-10863B | Farnesyl-protein transferase | 3.7 |
Biological Activities and Cellular Impact Excluding Human Clinical Data
Inhibition of Sterol Synthesis in Model Systems
The primary mechanism of action for zaragozic acids is the competitive inhibition of squalene (B77637) synthase (SQS), the enzyme that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl diphosphate (B83284) (FPP) to form squalene. wikipedia.orgpnas.orgnih.gov This action disrupts the production of essential sterols like cholesterol in mammals and ergosterol (B1671047) in fungi. researchgate.net
In mammalian systems, zaragozic acids are exceptionally potent inhibitors of SQS. nih.gov Studies using rat liver SQS revealed that zaragozic acids A, B, and C are competitive inhibitors with remarkably low apparent inhibition constants (Ki). nih.govpnas.orgnih.govresearchgate.net Zaragozic acid A, for instance, acts as a mechanism-based irreversible inactivator of mammalian SQS following initial competitive inhibition. nih.gov
This potent enzymatic inhibition translates to effective suppression of cholesterol synthesis in cellular models. In human liver cancer cell lines (HepG2), zaragozic acids dose-dependently decrease the synthesis of cholesterol from precursors like mevalonate. pnas.orgpnas.orgresearchgate.net For example, this compound A inhibits cholesterol synthesis in HepG2 cells with an IC50 value of 6 µM. labchem.com.my The inhibition of SQS in these cells leads to a predictable accumulation of upstream metabolites, including farnesyl diphosphate and its dephosphorylated product, farnesol (B120207). nih.govpnas.orgnih.gov Furthermore, this blockade triggers a compensatory upstream response; in rats treated with this compound A, there is a marked increase in the mRNA levels for hepatic HMG-CoA reductase, HMG-CoA synthase, and the LDL receptor. nih.gov
Table 1: Inhibitory Activity of Zaragozic Acids on Mammalian Squalene Synthase
This table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of various zaragozic acids against mammalian squalene synthase.
| Compound | System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound A | Rat Liver SQS | Ki | 78 pM | nih.govpnas.org |
| This compound B | Rat Liver SQS | Ki | 29 pM | nih.govpnas.org |
| This compound C | Rat Liver SQS | Ki | 45 pM | nih.govpnas.org |
| This compound A | HepG2 Cells (Cholesterol Synthesis) | IC50 | 6 µM | labchem.com.my |
| This compound D | Bovine FPTase | IC50 | 100 nM | medchemexpress.com |
Zaragozic acids are potent inhibitors of ergosterol synthesis in fungi and yeast, which is the basis for their strong antifungal and fungicidal properties. wikipedia.orgresearchgate.netnih.gov The mechanism is identical to that in mammalian cells—the inhibition of fungal squalene synthase. wikipedia.org This activity has been demonstrated in various fungal species, including Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans. wikipedia.orgnih.gov
In C. albicans, treatment with this compound B not only inhibits the sterol biosynthetic pathway but also leads to a significant, eightfold increase in the production of farnesol. nih.gov It is suggested that this accumulation of farnesol, a quorum-sensing molecule that regulates morphology, contributes significantly to the fungicidal activity of this compound, beyond simple ergosterol depletion. nih.gov This suggests that the toxicity of this compound in fungi may be a dual effect of ergosterol depletion and farnesol accumulation. nih.gov
Antimicrobial Properties and Mechanisms (beyond ergosterol)
The inhibitory action of zaragozic acids extends beyond eukaryotic organisms to certain bacteria, where they target a homologous enzyme involved in a distinct biosynthetic pathway. researchgate.netnih.govnih.gov
In the bacterium Staphylococcus aureus, this compound A effectively inhibits dehydrosqualene synthase (CrtM). researchgate.netnih.govnih.gov This enzyme is a homolog of human squalene synthase and catalyzes a similar condensation of two farnesyl diphosphate molecules to produce dehydrosqualene, the precursor to the carotenoid pigment staphyloxanthin. researchgate.netnih.govnih.gov Staphyloxanthin is a crucial virulence factor that gives S. aureus its characteristic golden color and protects the bacterium from oxidative stress generated by the host immune system. researchgate.netnih.gov this compound A inhibits S. aureus CrtM with an IC50 of 10 µM. nih.gov By blocking CrtM, this compound prevents the biosynthesis of this protective pigment, rendering the bacteria more susceptible to host defenses. researchgate.netnih.gov
Impact on Cellular Metabolism and Pathways
The inhibition of squalene synthase by this compound has significant downstream and upstream consequences for cellular metabolism. Because SQS is the first committed step unique to sterol synthesis, its inhibition specifically blocks the flow of carbon toward cholesterol or ergosterol while allowing the continued synthesis of other essential isoprenoids that diverge from the pathway at or before FPP. pnas.orgnih.gov These non-sterol isoprenoids include dolichol, ubiquinone, and the farnesyl and geranylgeranyl groups used for protein prenylation. pnas.org
A primary metabolic impact is the accumulation of the SQS substrate, FPP, and its derivatives, such as farnesol. nih.govpnas.orgnih.gov In mammalian cells, the depletion of a squalene-derived regulatory product triggers a feedback mechanism, leading to the upregulation of genes involved in cholesterol biosynthesis and uptake, such as HMG-CoA reductase and the LDL receptor. nih.gov In human neuroblastoma cells, treatment with this compound reduced cellular cholesterol by approximately 30% and stimulated the activity of α-secretase, an enzyme involved in the non-amyloidogenic processing of the amyloid-beta protein precursor. nih.govresearchgate.net This indicates that the metabolic shift caused by SQS inhibition can influence other critical cellular pathways.
Accumulation of Farnesyl Diphosphate and Related Metabolites
The primary molecular target of this compound is squalene synthase, an enzyme that catalyzes the first committed step in sterol biosynthesis—the conversion of two molecules of farnesyl diphosphate (FPP) into squalene. By competitively inhibiting this enzyme with picomolar affinity, this compound effectively halts this conversion. researchgate.netresearchgate.net This blockade results in the intracellular accumulation of the substrate, farnesyl diphosphate, and its subsequent metabolic derivatives. researchgate.netresearchgate.netnih.govnih.gov
In various cellular models, including rat liver and Hep G2 cells, the inhibition of squalene synthase by this compound A leads to a measurable buildup of FPP. researchgate.net The cell metabolizes this excess FPP into other molecules, notably farnesol and related organic acids. researchgate.netresearchgate.netnih.govsci-hub.box This effect is also prominent in fungi. For instance, treatment of the pathogenic yeast Candida albicans with this compound B resulted in an eightfold increase in the production and secretion of farnesol. nih.gov Research has also documented the accumulation of farnesol-derived dicarboxylic acids in the liver of animal models treated with this compound. dergipark.org.tr
| Organism/Cell Model | This compound Variant | Observed Effect | Reference |
|---|---|---|---|
| Rat Liver / Hep G2 Cells | This compound A | Accumulation of farnesyl diphosphate, farnesol, and organic acids | researchgate.net |
| Candida albicans | This compound B | Eightfold increase in farnesol production | nih.gov |
| Animal Models (Liver) | Not Specified | Accumulation of farnesol-derived dicarboxylic acids | dergipark.org.tr |
Effects on LDL Receptor mRNA Levels (in research models)
Inhibition of the cholesterol biosynthesis pathway by this compound triggers cellular feedback mechanisms that regulate cholesterol homeostasis. In research involving rat models, administration of this compound A was found to cause a marked increase in the hepatic messenger RNA (mRNA) levels of the low-density lipoprotein (LDL) receptor. nih.govmdpi.comresearchgate.net This upregulation is a response to the reduced intracellular sterol levels, signaling the cell to increase its capacity for cholesterol uptake from the circulation.
Modulation of Autophagy Pathways in Cell Lines
The direct modulation of autophagy pathways in cell lines by this compound is not a well-documented area of its biological activity. While autophagy is a critical cellular process for recycling components and responding to stress, including metabolic shifts, detailed studies specifically linking this compound to the modulation of autophagic flux or its regulatory pathways are not extensively reported in the available scientific literature.
Vacuolar Degradation of Tryptophan Permease (Tat2p) in Yeast
In the yeast Saccharomyces cerevisiae, this compound has been shown to have a distinct effect on protein trafficking and degradation, specifically targeting the high-affinity tryptophan permease, Tat2p. As an inhibitor of ergosterol biosynthesis—the yeast equivalent of cholesterol synthesis—this compound treatment leads to the massive vacuolar degradation of Tat2p. This process is accompanied by a corresponding decrease in the cell's ability to uptake tryptophan.
The degradation of Tat2p is a regulated process dependent on ubiquitination mediated by the ubiquitin ligase Rsp5p. The binding of ubiquitin to Tat2p tags the permease for destruction in the vacuole, which is the yeast's primary degradative organelle. This this compound-induced degradation provides insight into how cellular lipid composition and sterol pathway integrity can influence the stability and trafficking of plasma membrane proteins.
Cell-Based Assays and Phenotypic Effects
The potent and specific biochemical action of this compound has made it a valuable tool in cell-based assays to probe the effects of squalene synthase inhibition, revealing distinct cellular phenotypes.
This compound A has been employed as a research compound in in vitro wound healing models, specifically in wound scratch assays using Human Embryonic Kidney (HEK) 293 cells. researchgate.net This type of assay is used to assess cell migration and proliferation, which are key processes in wound closure. While its use in these experimental setups is documented, specific results detailing its phenotypic effect on the rate of wound closure in HEK cells are not extensively reported in the available literature.
The in vitro antifungal activity of this compound is one of its most prominent features. It acts as a potent fungicidal agent against a variety of fungal pathogens. sci-hub.box This activity stems directly from the inhibition of squalene synthase, which is essential for the production of ergosterol, a critical component of fungal cell membranes. The disruption of ergosterol synthesis compromises membrane integrity and leads to cell death.
The fungicidal, rather than fungistatic, nature of this compound has been linked to the toxic accumulation of farnesol that results from the squalene synthase blockade. nih.gov In Candida albicans, this accumulation is thought to be a major contributor to the compound's cell-killing effect. nih.gov
| Fungal Species | This compound Variant | Activity Metric (MIC) | Reference |
|---|---|---|---|
| Candida albicans (A72) | This compound B | ~0.5 µM | |
| Various Fungal Pathogens | This compound D3 | Potent antifungal activity reported | nih.gov |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Chemical Synthesis and Analog Development
Structure-Activity Relationship (SAR) Studies of Synthetic Analogs
Impact of Side Chain Modifications on Enzymatic Inhibition
The C-1 alkyl and C-6 acyl side chains of zaragozic acids significantly influence their potency and selectivity as squalene (B77637) synthase inhibitors.
C-6 Acyl Side Chain: The C-6 acyl side chain has been a primary focus of SAR studies. Simplification of this chain, for instance, to an octanoyl ester, generally leads to a decrease in inhibitory activity compared to longer or more complex acyl groups. Conversely, increasing the linear chain length of the acyl group, up to a tetradecanoyl ester, has been shown to enhance in vitro SQS inhibition. The introduction of an omega-phenoxy group at the terminus of the C-6 chain proved to be a more effective enhancer of activity than an omega-phenyl group. Furthermore, alternative functional groups at C-6, such as carbamates, ethers, and carbonates, have demonstrated similar activity profiles to the corresponding esters.
While long-chain derivatives of ZAs exhibit subnanomolar potency against SQS in vitro, their ability to inhibit hepatic cholesterol synthesis in vivo can be diminished. In contrast, shorter-chain derivatives, although less potent in vitro, have shown improved oral activity in preclinical models, indicating a complex interplay between intrinsic potency and pharmacokinetic properties.
C-1 Alkyl Side Chain: Modifications to the C-1 alkyl side chain have also been investigated. For example, studies on analogues with an n-butanoyl group at C-1 indicated that further modifications to this chain did not yield a significant improvement in oral activity.
Table 1: Impact of C-6 Side Chain Modifications on Squalene Synthase Inhibition
| Modification Type | In vitro Activity (SQS Inhibition) | In vivo Activity (e.g., Cholesterol Synthesis) | Notes |
| Simplification (e.g., Octanoyl ester) | Deleterious effects; reduced potency | Not specified | Less active compared to longer or more complex C-6 chains. |
| Increased linear chain length (e.g., Tetradecanoyl) | Improved activity; optimal for in vitro potency | Not specified | Demonstrates the importance of chain length for binding. |
| Omega-phenoxy group | Better activity enhancer than omega-phenyl group | Not specified | Aromatic substituents at the terminus of the C-6 chain can enhance potency. |
| Carbamates, Ethers, Carbonates | Similar activity profiles to esters | Not specified | Indicates flexibility in the functional group at C-6 while maintaining activity. |
| Long-chain derivatives (general) | Subnanomolar potency | Weakly active in inhibiting hepatic cholesterol synthesis in mice | High in vitro potency does not always translate to strong in vivo cholesterol-lowering effects. |
| Short-chain derivatives (general) | Less active in vitro | Improved oral activity in mice | Suggests improved bioavailability or pharmacokinetic properties for shorter chains. |
Correlation between Structural Features and Biological Activity in Model Systems
Core Structure and Substitutions: The highly oxygenated 2,8-dioxabicyclo[3.2.1]octane core is fundamental to ZA activity. Modifications within this core have differential impacts. Substitutions at the C-3 position have been found to retain significant enzyme potency and enhance oral activity, suggesting this position is amenable to modification without compromising essential binding. In contrast, alterations at the C-4 and C-5 positions typically lead to a substantial loss of enzyme activity. Interestingly, substitutions at C-3 or C-4 have been shown to enhance in vivo activity, with disubstitution at these sites resulting in additive potency. Studies involving C-6 ethers also indicated a hierarchy of activity, with C-6 ethers being more potent than C-4 or C-4,6 bisethers.
Biological Activity in Model Systems: The potent inhibition of squalene synthase by ZAs translates to significant effects on sterol biosynthesis. Zaragozic acid A, for instance, effectively reduces cholesterol synthesis in HepG2 cells and inhibits hepatic cholesterol synthesis in mice. This inhibition is characterized by an accumulation of mevalonate-derived intermediates, such as farnesyl diphosphate (B83284) and farnesol (B120207).
Beyond cholesterol metabolism, ZAs exhibit broader biological activities. They are potent antifungal agents in vitro, targeting fungal ergosterol (B1671047) synthesis. Additionally, zaragozic acids inhibit Staphylococcus aureus growth by targeting dehydrosqualene synthase (CrtM), an enzyme vital for staphyloxanthin biosynthesis. Some ZAs also inhibit Ras farnesyl-protein transferase (FTase), suggesting potential as antitumor agents. In specific research contexts, this compound A has been utilized in wound healing assays involving human embryonic kidney cells to assess its impact on cellular migration and proliferation.
Table 2: Correlation between Structural Features and Biological Activity in Model Systems
| Position Modified | Type of Modification | Impact on SQS Inhibition (In vitro) | Impact on Biological Activity (In vivo/Cell-based) | Model System/Context |
| C1 | Alkyl side chain (e.g., n-butanoyl analogue) | Not specified | Did not further improve oral activity. | Mice |
| C3 | Substitution | Retains significant potency | Enhances oral activity. | General |
| C4 | Substitution | Significant loss in activity | Enhances in vivo activity. | General |
| C5 | Substitution | Significant loss in activity | Not specified | General |
| C6 | Ethers (compared to C4/C4,6 bisethers) | C6 > C4 > C4,6 | Not specified | General |
| C3 & C4 | Disubstitution | Not specified | Additive in vivo potency. | General |
| General ZA Core | Intact bicyclic structure with hydroxyl and carboxyls | Potent inhibition (pM to nM range) | Lowers cholesterol levels in primates; inhibits cholesterol synthesis in HepG2 cells and mice; potent antifungal agent; inhibits S. aureus growth. | Primates, HepG2 cells, Mice, Fungi, Staphylococcus aureus |
| C-6 Long-chain derivatives | Various acyl, carbamate, ether, carbonate chains | Subnanomolar potency | Weakly active in inhibiting hepatic cholesterol synthesis in mice. Potent antifungal agents in vitro. | In vitro assays, Mice, Fungi |
| C-6 Short-chain derivatives | Various acyl, carbamate, ether, carbonate chains | Less active in vitro | Improved oral activity in mice. | In vitro assays, Mice |
Compound Name List:
this compound A (ZA-A)
this compound B
this compound C
this compound D
this compound D2
Squalestatin 1 (Synonym for this compound A)
Squalestatin S1 (Synonym for this compound A)
L-694,599 (Synonym for this compound A)
L-731,120 (Alkyl citrate (B86180) analog)
L-731,128 (Alkyl citrate analog)
A-87049 (Lead compound)
YM-53601
Lapaquistat Acetate (B1210297)
Tecomaquinone I
Tectol
Orhalquinone 8
(alpha-hydroxyfarnesyl)phosphonic acid
Chaetomellic acids
Zwittermicin A
L-697,350 (Synonym for this compound C)
Fermentation, Production, and Strain Optimization
Fungal Fermentation Methods for Zaragozic Acid Production
The production of different this compound analogs involves distinct fungal strains and fermentation methodologies. A two-tiered fermentation process is commonly employed, which includes a mycelial growth stage followed by a solid-state fermentation stage for product generation. pnas.org
This compound A is produced by an unidentified sterile fungal culture, designated ATCC 20986. pnas.org
This compound B is generated through the fermentation of Sporormiella intermedia (ATCC 20985). The process begins with mycelial growth in a liquid medium, which is then used to inoculate a solid-state fermentation medium. pnas.org
This compound C is produced by Leptodontium elatius var. elatius (ATCC 70411) using a similar two-stage fermentation process involving mycelial growth followed by cultivation on a solid-state medium. pnas.org
Solid-state fermentation (SSF) is a key method for producing these compounds, where the fungus is cultured on a solid substrate, such as millet or cracked corn, with a limited amount of moisture. pnas.org
Impact of Culture Conditions on Yield and Analog Ratios
The yield of zaragozic acids and the specific analog produced are intrinsically linked to the culture conditions, including the producing strain, the composition of the fermentation medium, and the incubation parameters. Each major analog is produced by a different fungal species, indicating that genetics is the primary determinant of the analog type. nih.gov
For instance, this compound B is obtained after incubating S. intermedia for 14 days at 25°C, while this compound C requires a 21-day incubation of L. elatius at the same temperature. pnas.org The literature available focuses on optimizing conditions for a specific analog from a specific strain rather than manipulating a single strain to alter the ratios of different analogs. The choice of the fungal strain appears to be the critical factor in determining which primary analog is synthesized.
The composition of the culture medium is critical for fungal growth and metabolite production. Specific formulations are used to support the synthesis of different zaragozic acids.
Table 1: Composition of Base Liquids for Solid-State Fermentation
| Component | Base Liquid 1 (for this compound B) | Base Liquid 2 (for this compound C) |
|---|---|---|
| Yeast Extract | 50 g/L | - |
| Monosodium Glutamate | 10 g/L | - |
| Corn Oil | 10 ml/L | - |
| Sodium Tartrate | 10 g/L | 0.1 g/L |
| FeSO₄·7H₂O | 1 g/L | 0.01 g/L |
| Ardamine PH | - | 0.2 g/L |
| KH₂PO₄ | - | 0.1 g/L |
| MgSO₄·7H₂O | - | 0.1 g/L |
| ZnSO₄·7H₂O | - | 0.01 g/L |
Data sourced from PNAS. pnas.org
The solid media are composed of grains like millet or cracked corn, which provide the primary carbon source and physical support for the fungus. pnas.org
Sterilization of these media is essential to prevent microbial contamination. biologydiscussion.com Heat sterilization, typically in an autoclave using steam under pressure (e.g., 121°C for 15-20 minutes), is the most common method. slideshare.netramauniversity.ac.in However, this process can have deleterious effects. Heat-labile components, such as certain vitamins or growth factors, can be destroyed. Furthermore, heat can cause interactions between media components, leading to precipitation or discoloration, which may affect nutrient availability. slideshare.net To mitigate this, some heat-sensitive liquids may be sterilized by filtration, and components prone to precipitation when heated together, such as those containing phosphates and certain metal ions, may be autoclaved separately and mixed afterward. biologydiscussion.comslideshare.net
Screening and Isolation of High-Producing Fungal Strains
The discovery of zaragozic acids originated from the successful screening and isolation of unique fungal strains from diverse environmental sources.
ATCC 20986 (produces this compound A): Isolated from a water sample collected from the Jalón river in Zaragoza, Spain. pnas.org
Sporormiella intermedia ATCC 20985 (produces this compound B): Isolated from cottontail rabbit dung near Tucson, Arizona. pnas.org
Leptodontium elatius ATCC 70411 (produces this compound C): Isolated from a wood sample in the Joyce Kilmer Forest in North Carolina. pnas.org
The process of finding such strains typically involves several strategic steps. Initially, a large number of microbial isolates are collected from various ecological niches. These isolates are then cultivated on different media to encourage the production of secondary metabolites. researchgate.net High-throughput screening methods are often employed to rapidly assess the potential of these strains. nih.gov This can include preliminary chemical analyses like thin-layer chromatography (TLC) or colorimetric assays on fungal colonies to detect the presence of desired classes of compounds. nih.gov Strains that show promise are then subjected to more sophisticated analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to identify and profile the metabolites in their fermentation extracts. frontiersin.org This metabolic profiling helps in selecting the strains with the highest potential for producing novel or high-titer compounds for further investigation. frontiersin.orgresearchgate.net
Follow-up Strategies for Natural Product Isolation
Once fermentation is complete, a multi-step downstream process is required to isolate and purify the zaragozic acids from the complex fermentation broth. The general strategy involves extraction, fractionation, and final purification. uop.edu.pkresearchgate.net
The specific protocol used for zaragozic acids A, B, and C is as follows:
Extraction: The fungal culture is first extracted with methanol to solubilize the zaragozic acids and other metabolites. pnas.org
Chromatographic Fractionation: The crude methanol extract undergoes a series of chromatographic steps for initial separation. This includes:
HP-20 Resin Chromatography: A polystyrene adsorbent resin used for separating organic compounds from aqueous solutions. pnas.org
Dowex 1 Ion Exchange Chromatography: An anion exchange resin is used to capture the acidic this compound molecules. The resin is washed, and the compounds are then eluted using a high-salt buffer (e.g., methanol/aqueous ammonium chloride). pnas.org
Solvent Partitioning: The fraction containing the zaragozic acids is further purified by liquid-liquid extraction into a solvent like dichloromethane. pnas.org
Final Purification: The final step involves preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure this compound. pnas.org
This systematic approach ensures the isolation of highly purified this compound, which is essential for structural elucidation and biological testing.
Comparative Analysis with Other Squalene Synthase Inhibitors
Mechanistic Distinctions from Other Inhibitor Classes (e.g., Statins)
The primary mechanistic distinction between zaragozic acid and statins lies in their respective targets within the cholesterol biosynthesis pathway. Statins, such as lovastatin, inhibit HMG-CoA reductase, the rate-limiting enzyme that catalyzes the conversion of HMG-CoA to mevalonate. nih.gov This upstream inhibition affects the synthesis of all downstream isoprenoids, including cholesterol, dolichol, and ubiquinone. nih.govresearchgate.net
In contrast, this compound acts on squalene (B77637) synthase, an enzyme that catalyzes the first committed step in cholesterol synthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. nih.govwikipedia.org By targeting this downstream enzyme, this compound specifically blocks the formation of sterols without impeding the synthesis of non-sterol isoprenoids derived from FPP. nih.govresearchgate.net This targeted action is a key differentiator from the broader effects of statins. While both classes of drugs lead to a reduction in cellular cholesterol levels, the inhibition of squalene synthase by this compound allows for the continued production of essential isoprenoids. nih.govresearchgate.net
Another important distinction is the nature of the inhibition. Zaragozic acids are potent competitive inhibitors of squalene synthase, with some studies suggesting a mechanism that involves competitive inhibition followed by mechanism-based irreversible inactivation. nih.govnih.gov They are thought to mimic the reaction intermediate, presqualene pyrophosphate (PSPP). nih.gov Statins, on the other hand, are competitive inhibitors of HMG-CoA reductase.
Comparison of Inhibitory Potency and Specificity in in vitro Systems
In vitro studies have demonstrated the exceptional potency of zaragozic acids as inhibitors of squalene synthase. They exhibit inhibitory activity in the picomolar to nanomolar range, making them some of the most potent inhibitors of this enzyme discovered.
The inhibitory potency of different this compound analogues has been well-characterized. For instance, zaragozic acids A, B, and C have been shown to be potent competitive inhibitors of rat liver squalene synthase with apparent Ki values of 78 pM, 29 pM, and 45 pM, respectively. nih.govnih.gov this compound A has also been reported to inhibit human squalene synthase with an IC50 value in the range of 0.7–1.2 nM. nih.gov
| Compound | Target Enzyme | Inhibitory Potency (Ki/IC50) | Organism | Reference |
|---|---|---|---|---|
| This compound A | Squalene Synthase | 78 pM (Ki) | Rat (liver) | nih.govnih.gov |
| This compound B | Squalene Synthase | 29 pM (Ki) | Rat (liver) | nih.govnih.gov |
| This compound C | Squalene Synthase | 45 pM (Ki) | Rat (liver) | nih.govnih.gov |
| This compound A | Squalene Synthase | 0.7-1.2 nM (IC50) | Human | nih.gov |
In terms of specificity, zaragozic acids are highly selective for squalene synthase. While some mild inhibition of Ras farnesyl-protein transferase has been reported for zaragozic acids D and D2, their primary activity is directed against squalene synthase. wikipedia.org This specificity is a significant advantage, as it minimizes off-target effects.
When compared to other classes of squalene synthase inhibitors, zaragozic acids consistently rank among the most potent. For example, the synthetic inhibitor TAK-475 (lapaquistat acetate) is also a potent inhibitor with activity in the nanomolar range. nih.govrsc.org However, the picomolar potency of some this compound analogues highlights their exceptional affinity for the enzyme's active site.
Structural Resemblance to Other Polyketide Natural Products
Zaragozic acids belong to the diverse family of polyketide natural products. wikipedia.orgrsc.org Their biosynthesis proceeds via a polyketide synthase pathway. wikipedia.org The defining structural feature of the this compound family is a unique and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. researchgate.netblogspot.comnih.gov The various members of the family differ in the structure of their 1-alkyl and 6-acyl side chains. nih.govresearchgate.net
This complex bicyclic core is a hallmark of this class of compounds and is shared with the squalestatins, a closely related group of potent squalene synthase inhibitors. blogspot.comresearchgate.net In fact, this compound A is also known as squalestatin S1. nih.govblogspot.com The structural similarity between zaragozic acids and squalestatins is so close that they are often discussed as a single family of compounds. blogspot.com
Beyond the squalestatins, zaragozic acids share a broader structural resemblance to other polyketide natural products that feature complex, oxygen-rich architectures. While the specific bicyclo[3.2.1]octane core is unique, the general principles of polyketide biosynthesis, leading to macrocycles, linear polyethers, and aromatic compounds, are shared with a vast array of natural products. rsc.orgresearchgate.net For example, other polyketides like the resorcylic acid lactones (e.g., radicicol, zearalenone) also possess complex ring structures, though with different scaffolds and biological activities. science.gov The structural intricacy of this compound is a testament to the remarkable synthetic capabilities of the fungal polyketide synthases that produce them.
Future Research Directions and Unexplored Avenues
Discovery of Novel Zaragozic Acid Analogs
The intricate structure and potent biological activity of the zaragozic acids have spurred ongoing efforts to discover new, naturally occurring analogs and to generate novel derivatives through biosynthetic and synthetic chemistry. The existing family of zaragozic acids, first isolated in 1992, displays variations in the C1-alkyl and C6-acyl side chains attached to a conserved bicyclic core. blogspot.comresearchgate.net Research continues to identify new members of this family from diverse fungal sources.
Directed biosynthesis has emerged as a promising strategy for generating novel analogs. nih.gov This technique involves feeding precursor molecules, which are structural variants of the natural biosynthetic intermediates, to the this compound-producing fungi. The fungal enzymes can then incorporate these synthetic precursors to produce new this compound derivatives that would not be found in nature. This approach offers a powerful tool to explore the structure-activity relationship of the this compound core and its side chains.
Further screening of fungal species, particularly from unique ecological niches, remains a viable avenue for discovering new natural analogs. For instance, zaragozic acids D and D2 have been successfully isolated from the keratinophilic fungus Amauroascus niger. wikipedia.org Additionally, synthetic chemistry provides routes to novel analogs, such as C3- or C5-acyl sulfonamide, carboxamic acid, or tetrazolyl derivatives, which represent a departure from the naturally occurring structures. wipo.int
Table 1: Selected Novel this compound Analogs
| Analog Name | Source/Method of Discovery | Key Structural Feature |
|---|---|---|
| This compound D | Isolated from Amauroascus niger | Variation in side chain structure. wikipedia.org |
| This compound D2 | Isolated from Amauroascus niger | Variation in side chain structure. wikipedia.org |
| Acyl Sulfonamide Analogs | Synthetic Chemistry | Modification at the C3 or C5 position with a sulfonamide group. wipo.int |
| Carboxamic Acid Analogs | Synthetic Chemistry | Modification at the C3 or C5 position with a carboxamic acid group. wipo.int |
| Tetrazolyl Analogs | Synthetic Chemistry | Modification at the C3 or C5 position with a tetrazolyl group. wipo.int |
| Directed Biosynthesis Products | Directed Biosynthesis | Incorporation of synthetic precursors into the this compound structure. nih.gov |
Elucidation of Remaining Biosynthetic Pathways
While significant progress has been made, a complete understanding of the this compound biosynthetic pathway remains an area of active investigation. nih.gov The formation of the highly-oxygenated and complex 2,8-dioxobicyclo[3.2.1]octane core is of particular interest. researchgate.net It is established that the biosynthesis proceeds through a polyketide synthase pathway. wikipedia.org Early labeling studies indicated that the biosynthesis involves alkyl citrate (B86180) intermediates. nih.gov
More recent research has led to the identification of the this compound A (clz) gene cluster in fungi such as Cochliobolus lunatus. nih.gov This cluster contains genes for key enzymes, including two highly reducing polyketide synthases (HRPKSs), Clz2 and Clz14. nih.gov The initial steps of the pathway have been reconstituted in a heterologous host (Aspergillus nidulans), revealing that the process begins with the priming of a benzoic acid starter unit onto the HRPKS (Clz14). nih.gov This is followed by an extension with oxaloacetate and subsequent product release, a process involving a citrate synthase homolog (Clz17) and a hydrolase to generate a tricarboxylic acid-containing intermediate. nih.gov
However, the precise sequence of events and the enzymatic machinery responsible for the subsequent cyclization and oxidation steps that form the characteristic bicyclic core are not yet fully elucidated. nih.gov The proposed pathways for the formation of this bicyclic ring structure are still under investigation. researchgate.net Future research will likely focus on characterizing the functions of the remaining unassigned enzymes within the clz gene cluster to piece together the complete biosynthetic puzzle. Understanding these remaining steps could enable chemoenzymatic synthesis of the core structure and facilitate the engineered biosynthesis of novel, potent analogs.
Application in Non-Human Biological Systems
The primary and most well-documented biological activity of zaragozic acids in non-human systems is their potent antifungal effect. nih.gov This activity stems from the same mechanism that makes them potential cholesterol-lowering agents in mammals: the inhibition of squalene (B77637) synthase. researchgate.netnih.gov In fungi, squalene synthase is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov By inhibiting this enzyme, zaragozic acids disrupt ergosterol production, leading to compromised cell membrane integrity and ultimately, fungal cell death. nih.gov This fungicidal action makes them of significant interest for applications in agriculture and plant health.
The production of zaragozic acids is distributed across a wide taxonomic range of fungi, including species of Sporormiella and Leptodontium. nih.govnih.gov This suggests an ecological role for these compounds, potentially as agents of chemical warfare in competitive microbial environments. By producing these potent antifungal metabolites, the host fungus may be able to inhibit the growth of competing fungal species, thereby securing more resources for itself.
Given their fungicidal properties, zaragozic acids have considerable potential as agricultural fungicides. Plant pathogenic fungi cause significant crop losses worldwide, and the development of new, effective fungicides is a constant need, particularly as resistance to existing agents grows. mdpi.com The specific inhibition of a key fungal enzyme like squalene synthase makes zaragozic acids a promising scaffold for the development of targeted plant protection products. Further research is needed to evaluate their efficacy against a broad range of plant pathogens in field conditions, as well as their stability and potential environmental impact.
Development of Advanced Synthetic Methodologies for Complex Structures
The structural complexity of the zaragozic acids, characterized by a densely functionalized bicyclic core with multiple stereocenters, presents a formidable challenge for synthetic chemists. acs.org This challenge has inspired the development of numerous innovative and advanced synthetic methodologies. acs.org The first total synthesis of this compound A was accomplished by K.C. Nicolaou's group in 1994 and demonstrated the use of cascade rearrangement reactions. blogspot.com Since then, several other research groups have reported total or formal syntheses of zaragozic acids A and C, each employing unique strategies.
These synthetic endeavors have served as a platform for testing and showcasing powerful reactions in organic synthesis. Key strategies have included the Sharpless asymmetric dihydroxylation to control stereochemistry, the Ireland-Claisen rearrangement, carbonyl ylide cycloadditions to construct the core, and olefin cross-metathesis to append side chains. acs.orgorganic-chemistry.orgorganic-chemistry.org More recent approaches have explored novel bond-forming strategies, such as photochemical C(sp³)–H acylation and silyl (B83357) glyoxylate (B1226380) cascades, to build the complex carbon skeleton with high efficiency and stereocontrol. acs.orgnih.govorganic-chemistry.org These diverse approaches highlight the ongoing evolution of synthetic chemistry and its ability to tackle increasingly complex molecular architectures.
Table 2: Comparison of Selected Synthetic Methodologies for Zaragozic Acids
| Lead Researcher/Group | Target Molecule | Key Synthetic Strategy/Reaction | Reference |
|---|---|---|---|
| K.C. Nicolaou | This compound A | Cascade rearrangement reactions; Sharpless asymmetric dihydroxylation. | blogspot.commsu.edu |
| S. Hashimoto | This compound C | Carbonyl ylide formation/1,3-dipolar cycloaddition. | acs.orgorganic-chemistry.org |
| M.A. Rizzacasa | This compound C | Ireland-Claisen rearrangement to construct a key fragment. | organic-chemistry.org |
| J.S. Johnson | This compound C | Silyl glyoxylate cascade to assemble the backbone. | nih.govorganic-chemistry.org |
| T. Movassaghi (Photochemical) | This compound C | Norrish–Yang cyclization (photochemical C(sp³)–H acylation). | acs.org |
| E.M. Carreira | This compound C | Aldol methodology for side chain construction; late-stage core formation. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
